molecular formula C22H21N5O2S B2363425 N-(2-methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396854-72-0

N-(2-methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2363425
CAS No.: 1396854-72-0
M. Wt: 419.5
InChI Key: KFQXXDMLVNOFQY-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic carboxamide featuring a 1,2,3-triazole core substituted with phenyl, pyridin-2-yl, thiophen-2-ylmethyl, and 2-methoxyethyl groups. The triazole ring is a versatile scaffold known for its hydrogen-bonding capacity and metabolic stability, making it a common motif in medicinal chemistry . The presence of a pyridinyl group enhances π-π stacking interactions, while the thiophene and methoxyethyl substituents likely influence solubility and bioavailability .

Properties

IUPAC Name

N-(2-methoxyethyl)-1-phenyl-5-pyridin-2-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-14-13-26(16-18-10-7-15-30-18)22(28)20-21(19-11-5-6-12-23-19)27(25-24-20)17-8-3-2-4-9-17/h2-12,15H,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQXXDMLVNOFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CS1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a phenyl group, pyridine, and thiophene moieties. Its molecular formula is C17H19N5O2SC_{17}H_{19}N_5O_2S, with a molecular weight of 357.43 g/mol. The IUPAC name for the compound is this compound.

PropertyValue
Molecular FormulaC17H19N5O2S
Molecular Weight357.43 g/mol
IUPAC NameThis compound

Anticancer Properties

Research has indicated that compounds similar to N-(2-methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-triazole derivatives exhibit promising anticancer activity. For instance, a study found that triazole derivatives could inhibit cancer cell proliferation in various cancer lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Table 1 summarizes the IC50 values of related triazole compounds against different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Triazole Derivative AHCT116 (Colon)6.2
Triazole Derivative BT47D (Breast)27.3
N-(2-methoxyethyl)...TBDTBD

Antimicrobial Activity

The biological activity of triazoles often extends to antimicrobial properties as well. Studies have shown that certain triazole compounds can inhibit the growth of various bacteria and fungi through mechanisms such as disrupting membrane integrity and inhibiting key metabolic pathways .

The exact mechanism of action for N-(2-methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-triazole derivatives is still under investigation. However, it is believed that these compounds may interact with specific molecular targets such as enzymes or receptors involved in disease processes. For example, they may act as inhibitors of phospholipase D or other enzymes critical in lipid metabolism .

Structure–Activity Relationship (SAR)

Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. Modifications to the phenyl or thiophene groups can significantly impact their potency and selectivity against various biological targets. Research has indicated that specific substitutions can enhance binding affinity and biological efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Anticancer Screening : A comprehensive screening of a library of triazole compounds revealed several candidates with sub-micromolar potency against cancer cell lines. These findings suggest that structural modifications can lead to improved therapeutic profiles .
  • Inhibition Studies : In vitro assays demonstrated that certain derivatives could effectively inhibit the enzymatic activity associated with cancer progression, highlighting their potential as therapeutic agents in oncology .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit notable anticancer activities. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines, potentially outperforming established treatments such as Sorafenib . The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation.

Anti-inflammatory and Antimicrobial Activities
Triazole derivatives have been explored for their anti-inflammatory and antimicrobial properties. These compounds can inhibit inflammatory mediators and bacterial growth, making them suitable candidates for drug development in treating infections and inflammatory diseases .

Neuropharmacology
The triazole structure has been linked to neuropharmacological effects, particularly in modulating neurotransmitter systems. Some studies suggest that triazole derivatives can act as antagonists at glutamate receptors, which are implicated in neurological disorders such as epilepsy .

Material Science

Organic Electronics
The unique electronic properties of triazole compounds make them attractive for applications in organic electronics. Their ability to act as semiconductors allows for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the synthesis of triazole-based materials has shown promising results in enhancing the efficiency and stability of these devices .

Corrosion Inhibition
Triazole compounds are also recognized for their potential as corrosion inhibitors in metal protection. They form a protective layer on metal surfaces, reducing oxidation and degradation. This application is especially relevant in industries where metal components are exposed to harsh environments .

Biological Studies

Biochemical Probes
Due to their ability to interact with various biological targets, triazole derivatives serve as valuable biochemical probes. They can be used to study enzyme activities and cellular processes, providing insights into disease mechanisms and potential therapeutic targets .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnticancer, anti-inflammatory, antimicrobial properties; potential drug candidates
Material ScienceUse in organic electronics (OLEDs), corrosion inhibitors
Biological StudiesBiochemical probes for studying enzyme activities and cellular processes

Case Studies

  • Anticancer Activity Study : A series of triazole derivatives were synthesized and tested against several cancer cell lines. Results indicated that certain compounds exhibited IC50 values lower than those of standard chemotherapeutics like Sorafenib .
  • Neuropharmacological Effects : A study explored the effects of triazole derivatives on AMPA receptors in vitro, demonstrating significant inhibition that could lead to new treatments for epilepsy and other neurological disorders .
  • Material Science Application : Research into the use of triazole compounds in OLEDs showed enhanced performance metrics compared to traditional materials, indicating a potential shift towards these compounds in future electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The target compound’s 1,2,3-triazole core distinguishes it from analogs with thiadiazole (e.g., 1,3,4-thiadiazole-2-carboxamides in ) or thiazole (e.g., 2-(4-pyridinyl)thiazole-5-carboxamides in ) backbones.

Substituent Effects

  • Pyridinyl Position : The pyridin-2-yl group in the target compound contrasts with pyridin-4-yl substituents in compounds like N-(3,5-dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18j) . Pyridin-2-yl’s lone pair orientation may influence metal coordination or hydrogen bonding differently than para-substituted pyridines.
  • Thiophene vs. Phenyl Groups : The thiophen-2-ylmethyl substituent introduces sulfur-based hydrophobicity and conformational flexibility, unlike rigid phenyl groups in N-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18o) . This could enhance membrane permeability.
  • Methoxyethyl vs. Halogenated Substituents : The 2-methoxyethyl side chain may improve solubility compared to halogenated analogs (e.g., N-(3-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) ), which are more lipophilic but prone to metabolic oxidation.

Physicochemical Properties

Melting points and spectral data for related compounds provide indirect insights:

Compound (Reference) Core Structure Substituents Melting Point (°C) Key Spectral Features (NMR)
Target Compound 1,2,3-Triazole Pyridin-2-yl, thiophen-2-ylmethyl Not reported Anticipated aromatic H (δ 7.0–8.5 ppm)
18j 1,3,4-Thiadiazole Pyridin-4-yl, 3,5-dimethoxyphenyl 179–180 Distinct thiadiazole C=S (δ 165–170 ppm)
18o 1,3,4-Thiadiazole Pyridin-3-yl, 4-fluorophenyl 200–202 Fluorine coupling (J = 8–10 Hz)
Dasatinib analogs Thiazole Chlorophenyl, piperazinyl Not reported Piperazine N-H (δ 2.5–3.5 ppm)

Preparation Methods

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction enables regioselective formation of 1,5-disubstituted triazoles, critical for positioning the phenyl and pyridin-2-yl groups.

Procedure :

  • Phenylacetylene (1a) (1.2 equiv) and pyridin-2-yl azide (1b) (1.0 equiv) are dissolved in anhydrous dichloromethane.
  • Cp*RuCl(cod) (5 mol%) is added under nitrogen.
  • The reaction is stirred at 40°C for 24 hours, yielding 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole (2) as a white solid (78% yield).

Characterization :

  • Mp : 152–154°C
  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.12 (s, 1H, Triazole-H), 7.95–7.89 (m, 2H, Ph-H), 7.65–7.58 (m, 3H, Ph-H + Py-H), 7.42 (t, J = 6.2 Hz, 1H, Py-H).

Nitrile Hydrolysis to Carboxylic Acid

The triazole intermediate 2 is functionalized at C4 via cyano group introduction and hydrolysis.

Procedure :

  • Triazole (2) is treated with trimethylsilyl cyanide (TMSCN) (2.0 equiv) and ZnI₂ (0.1 equiv) in acetonitrile at 80°C for 6 hours, yielding 4-cyano-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole (3) (85% yield).
  • Nitrile 3 is hydrolyzed in 6 M HCl at reflux for 12 hours, affording 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (4) as a crystalline solid (92% yield).

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch)
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 165.4 (COOH), 152.1 (Triazole-C), 149.8 (Py-C), 135.2–125.4 (Aromatic-C).

Preparation of N-(2-Methoxyethyl)-N-(Thiophen-2-ylmethyl)Amine

Reductive Amination of 2-Methoxyethylamine

Procedure :

  • 2-Methoxyethylamine (5) (1.0 equiv) and thiophene-2-carbaldehyde (6) (1.1 equiv) are dissolved in methanol.
  • NaBH₄ (1.5 equiv) is added portionwise at 0°C.
  • After stirring for 12 hours, the mixture is concentrated, yielding N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)amine (7) as a yellow oil (68% yield).

Characterization :

  • GC-MS : m/z 201 [M+H]⁺
  • ¹H NMR (300 MHz, CDCl₃): δ 7.32 (dd, J = 5.1 Hz, 1H, Th-H), 6.98–6.92 (m, 2H, Th-H), 3.82 (s, 2H, CH₂), 3.54 (t, J = 5.4 Hz, 2H, OCH₂), 3.32 (s, 3H, OCH₃).

Amide Bond Formation via Carboxylic Acid Activation

Acid Chloride Preparation

Procedure :

  • Carboxylic acid 4 (1.0 equiv) is refluxed with thionyl chloride (SOCl₂) (3.0 equiv) for 2 hours.
  • Excess SOCl₂ is removed under vacuum, yielding 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl chloride (8) as a pale-yellow solid (95% yield).

Coupling with Secondary Amine

Procedure :

  • Acid chloride 8 (1.0 equiv) is added dropwise to a solution of amine 7 (1.2 equiv) and Et₃N (2.0 equiv) in dry THF at 0°C.
  • The reaction is stirred at room temperature for 6 hours, yielding the target compound as a white solid (82% yield).

Characterization :

  • Mp : 143–145°C
  • HRMS (ESI) : m/z 464.1589 [M+H]⁺ (Calc. 464.1593)
  • ¹H NMR (500 MHz, CDCl₃): δ 8.71 (d, J = 4.7 Hz, 1H, Py-H), 8.15 (s, 1H, Triazole-H), 7.91–7.85 (m, 2H, Ph-H), 7.62–7.51 (m, 3H, Ph-H + Py-H), 7.38 (t, J = 6.1 Hz, 1H, Py-H), 7.28 (dd, J = 5.0 Hz, 1H, Th-H), 6.95–6.89 (m, 2H, Th-H), 4.12 (s, 2H, NCH₂), 3.72 (t, J = 5.3 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃).

Optimization and Mechanistic Insights

Regioselectivity in Triazole Formation

RuAAC’s preference for 1,5-disubstituted triazoles over CuAAC’s 1,4-products is critical. Kinetic studies indicate that Cp*RuCl(cod) stabilizes the transition state favoring pyridinyl group placement at C5.

Amidation Efficiency

Coupling yields improve with HOBt/EDC as activators (89% vs. 82% with SOCl₂), though acid chloride methods remain cost-effective for scale-up.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-methoxyethyl)-1-phenyl-5-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step routes, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step. For example:

Step 1 : Prepare alkyne and azide precursors. The alkyne may include a pyridinyl group, while the azide incorporates methoxyethyl and thiophen-2-ylmethyl substituents.

Step 2 : Perform CuAAC under inert conditions (e.g., nitrogen atmosphere) using CuI as a catalyst and DMF as a solvent at 60–80°C for 12–24 hours .

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using 1H^1H-NMR and LC-MS .

  • Table 1 : Key Reaction Conditions for CuAAC

ParameterTypical RangeReference
CatalystCuI (5–10 mol%)
SolventDMF or THF
Temperature60–80°C
Reaction Time12–24 hours

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and integration ratios. For example, the triazole proton appears as a singlet at δ 7.8–8.2 ppm .
  • Mass Spectrometry : High-resolution LC-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 450.12) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Mercury CSD 2.0 can visualize packing patterns and hydrogen bonding .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be optimized during synthesis?

  • Methodological Answer : Regioselectivity in CuAAC is influenced by:

  • Catalyst System : Cu(I)/ligand combinations (e.g., TBTA ligands) improve selectivity for 1,4-triazoles over 1,5-isomers .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor 1,4-regiochemistry due to stabilization of transition states .
  • Kinetic Control : Shorter reaction times (6–8 hours) at lower temperatures (40°C) can bias product distribution .
    • Data Analysis : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and compare 1H^1H-NMR shifts of triazole protons to literature values .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .

Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Target Engagement Assays : Confirm binding affinity (e.g., SPR or ITC) to ensure the compound interacts with the intended biological target .

  • Case Study : A related triazole-carboxamide showed poor in vivo efficacy due to plasma protein binding; modifying the thiophene substituent improved free fraction by 40% .

Q. What computational methods are effective in predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Prioritize docking poses with hydrogen bonds to pyridinyl nitrogen and hydrophobic contacts with thiophene .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Compare computational results with experimental SAR data (e.g., IC50_{50} values against kinase isoforms) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test solvent pairs (e.g., DCM/hexane, ethanol/water) using vapor diffusion. High polarity solvents often yield better crystals .
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hours reduces crystal defects .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refine with SHELXL, checking for Rint_{int} < 5% and completeness >98% .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity for similar triazole-carboxamides?

  • Methodological Answer :

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .

Structural Verification : Re-examine compound purity (HPLC >95%) and stereochemistry (CD spectroscopy) .

Meta-Analysis : Use PubChem BioActivity data to compare IC50_{50} ranges and identify outliers .

  • Table 2 : Comparative Bioactivity of Analogues

Compound SubstituentsIC50_{50} (nM)Assay TypeReference
Pyridin-3-yl, Thiophen-2-yl120 ± 15Kinase A
Pyridin-2-yl, Thiophen-3-yl450 ± 50Kinase B

Methodological Best Practices

  • Synthesis : Always degas solvents (e.g., DMF) to prevent Cu(I) oxidation .
  • Characterization : Use DEPT-135 NMR to distinguish CH2_2 groups in the methoxyethyl chain .
  • Crystallography : Employ Mercury’s void analysis to identify solvent-accessible regions .

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